molecular formula C9H16N4 B582496 1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine CAS No. 1227465-80-6

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Cat. No.: B582496
CAS No.: 1227465-80-6
M. Wt: 180.255
InChI Key: UYAWOPHBKBNBLF-UHFFFAOYSA-N
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Description

“1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine” is a compound that contains pyrrolone and pyrrolidinone moieties. These are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .


Synthesis Analysis

Researchers have paid attention to synthesize various pyrrolone and pyrrolidinone derivatives . Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities .


Physical and Chemical Properties Analysis

The yield of 2-[2-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol4-yl)pyrrolidin-1-yl]pyrimidin-1-ium 2,2,2-trifluoroacetate (3g) was 0.48 g (60%), and its melting point was 110°С .

Mechanism of Action

The anticonvulsant effects of these derivatives depended on the substituent at the 3-position, and the presence of an asymmetric center generally increased the anticonvulsant activity .

Future Directions

Pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases . Further studies are needed to explore the full potential of these compounds.

Properties

IUPAC Name

1,5-dimethyl-3-pyrrolidin-1-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-8(10)9(11-12(7)2)13-5-3-4-6-13/h3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAWOPHBKBNBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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